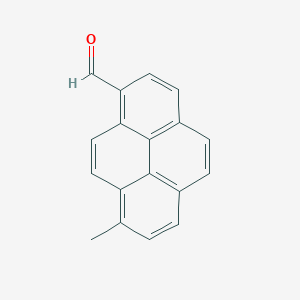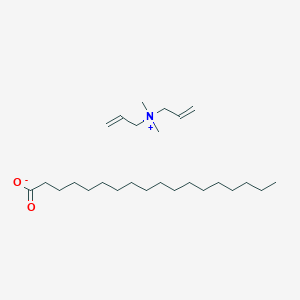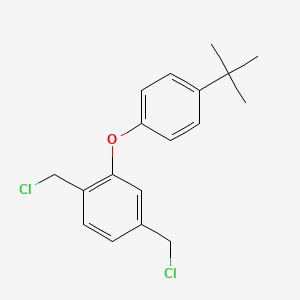
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is an organic compound that features a tert-butylphenoxy group and two chloromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-tert-Butylphenol+Benzyl chlorideNaOH, Refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of ethers, esters, or amines depending on the nucleophile used.
Oxidation: Formation of phenols, aldehydes, or ketones.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can trigger various cellular pathways and responses, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate: A related compound with a methacrylate group, used in polymer chemistry.
2-(4-tert-Butylphenoxy)cyclohexanol: Another similar compound with a cyclohexanol group, used as an intermediate in the synthesis of pesticides.
Uniqueness
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is unique due to its dual chloromethyl groups, which provide versatile reactivity for various chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.
Properties
CAS No. |
494797-90-9 |
|---|---|
Molecular Formula |
C18H20Cl2O |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C18H20Cl2O/c1-18(2,3)15-6-8-16(9-7-15)21-17-10-13(11-19)4-5-14(17)12-20/h4-10H,11-12H2,1-3H3 |
InChI Key |
QRARIBMBIRJCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



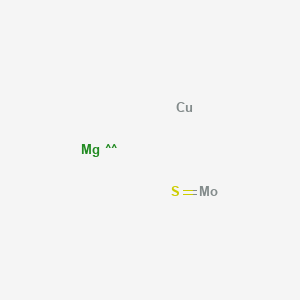
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
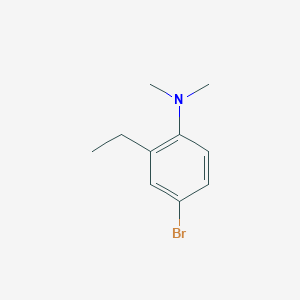
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
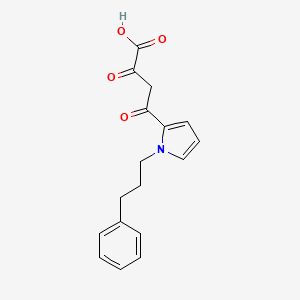
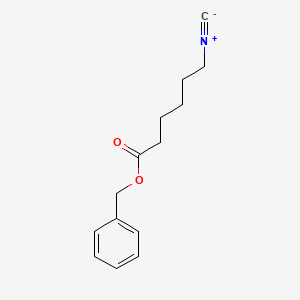
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)

